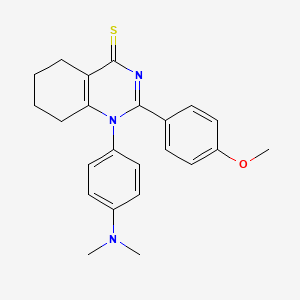

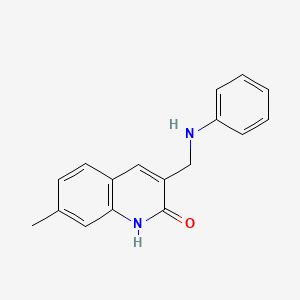

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of diamines with isothiocyanates or similar reagents. For instance, Cherbuliez et al. (1967) described the formation of tetrahydroquinazolin-4-ones through the reaction of diamines with o-methoxycarbonylphenyl isothiocyanate, highlighting a method that could be analogous to synthesizing the compound (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical in determining their chemical reactivity and interaction with biological targets. X-ray diffraction analysis provides detailed insights into the crystal and molecular structure, as demonstrated by Askerov et al. (2019), who studied similar compounds to understand their structural configurations (Askerov, Magerramov, Osmanov, Baranov, Borisova, Samsonova, & Borisov, 2019).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, influencing their potential applications. For example, the reaction mechanisms involving azirines and benzoxazole-thione suggest the reactivity of the quinazoline nucleus towards the formation of complex heterocycles, as investigated by Ametamey and Heimgartner (1990) (Ametamey & Heimgartner, 1990).

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been synthesized and tested for various biological activities. For instance, Kubicová et al. (2003) synthesized several quinazoline-4-thiones, including derivatives with significant antimycobacterial activity against Mycobacterium avium and M. kansasii. These compounds also showed promising photosynthesis-inhibiting activity and were evaluated for their toxicological impact using the brine shrimp bioassay (Kubicová et al., 2003).

Anticancer Potential

Research by Sirisoma et al. (2009) led to the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate for anticancer therapy. This compound showed potent apoptosis-inducing activity and significant efficacy in various cancer models, including high penetration through the blood-brain barrier (Sirisoma et al., 2009).

Antiarrhythmic and Cardiovascular Effects

Markaryan et al. (2000) studied isoquinoline derivatives for their antiarrhythmic properties, revealing the potential cardiovascular benefits of related compounds. Though not directly about the specified compound, this research indicates the broader pharmacological interest in quinazoline derivatives (Markaryan et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity in vivo. This study highlights the therapeutic potential of structurally related compounds (Al-Abdullah et al., 2014).

Antioxidant Properties

Alazawi (2016) investigated the antioxidant properties of quinazolin derivatives, including the compound of interest. The study found that some synthesized compounds showed higher antioxidant capacity than common antioxidants like ascorbic acid, indicating their potential as novel antioxidants (Alazawi, 2016).

properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-25(2)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)23(28)24-22(26)16-8-14-19(27-3)15-9-16/h8-15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIFSANAZJLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

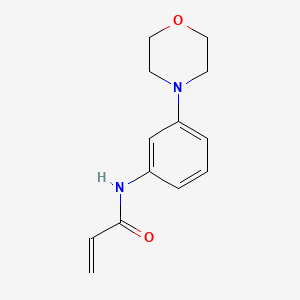

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

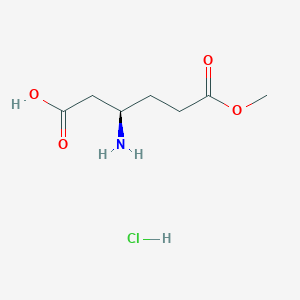

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

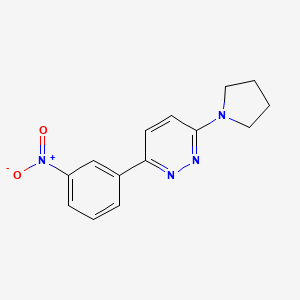

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)